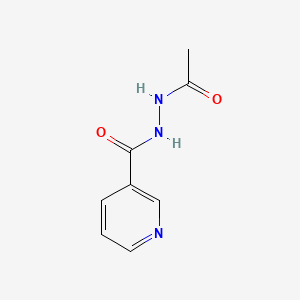

N'-acetylpyridine-3-carbohydrazide

Description

Foundational Significance of Pyridine-Based Hydrazides in Contemporary Chemical Research

Pyridine-based hydrazides are a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile applications. These compounds, characterized by the presence of a pyridine (B92270) ring linked to a hydrazide moiety, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.netjconsortium.com Their importance lies in their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties. researchgate.netnih.gov The pyridine nucleus, a six-membered heteroaromatic ring, is a common feature in many pharmaceuticals and natural products, valued for its ability to improve water solubility in potential drug molecules. researchgate.netnih.gov The hydrazide group (-CONHNH2) is also a key pharmacophore, contributing to the biological efficacy of these compounds. jconsortium.com Researchers have extensively explored pyridine-based hydrazides for the development of new therapeutic agents, with many synthesized derivatives showing promising results against various diseases. researchgate.net

Comprehensive Overview of the Carbohydrazide (B1668358) Functional Group in Organic Chemistry

The carbohydrazide functional group, with the general structure R-CONHNH2, is a derivative of carboxylic acid where the hydroxyl group is replaced by a hydrazine (B178648) residue. jconsortium.comatamanchemicals.com These compounds are recognized for their diverse biological activities, which include antitumor, herbicidal, analgesic, and antimicrobial effects. chemicalbook.com The presence of both a carbonyl group and a hydrazine moiety makes carbohydrazides versatile intermediates in organic synthesis. atamankimya.com They are used to create a variety of organic molecules, including hydrazones and Schiff bases, through condensation reactions with aldehydes and ketones. chemicalbook.comscholarsresearchlibrary.com

Carbohydrazides and their derivatives are utilized in various industrial applications. They act as oxygen scavengers in boiler systems to prevent corrosion, serve as curing agents for resins, and are used in the development of photographic materials. atamanchemicals.comatamankimya.comwikipedia.org The reactivity of the carbohydrazide group allows for the synthesis of complex molecules with potential applications in materials science and pharmaceuticals. ajgreenchem.com

Historical Trajectories and Current Research Landscape of N'-acetylpyridine-3-carbohydrazide

This compound is a specific pyridine-based hydrazide that has been a subject of interest in chemical research. It is synthesized by the acylation of pyridine-3-carbohydrazide with acetic anhydride (B1165640). The structure of this compound, featuring a pyridine ring, a carbohydrazide linker, and an acetyl group, makes it a candidate for various chemical and biological studies.

Early research on similar compounds focused on their potential as therapeutic agents. Current research continues to explore the synthesis of this compound derivatives and investigate their biological properties. The ability of the hydrazide moiety to coordinate with metal ions has led to studies on its potential antimicrobial activity by disrupting microbial enzymes. The compound and its derivatives are often studied for their anti-inflammatory and antimicrobial properties. nih.govacs.org Modern research employs computational methods, such as molecular docking, to predict the interaction of these compounds with biological targets. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H9N3O2 |

| Molecular Weight | 179.18 g/mol |

| Melting Point | 138-140 °C |

| Appearance | White powder |

Note: The data in this table is compiled from various sources. nih.govchemicalbook.com

Detailed research findings have provided insights into the physicochemical characteristics of this compound. For instance, its infrared (IR) spectrum shows characteristic absorption bands at approximately 3250 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O stretch). These spectral data, along with Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, are crucial for confirming the compound's structure.

The synthesis of this compound is typically achieved through a straightforward reaction. One common method involves dissolving pyridine-3-carbohydrazide in methanol (B129727) and then slowly adding acetic anhydride. The mixture is stirred, and the solvent is subsequently evaporated to yield the final product as a white powder.

Further investigations into this compound and its analogues continue to be an active area of research, with a focus on developing new compounds with enhanced biological activities and novel applications.

Structure

3D Structure

Properties

IUPAC Name |

N'-acetylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUNUBVHZEFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222854 | |

| Record name | Hydrazine, 1-acetyl-2-nicotinoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-31-1 | |

| Record name | Cinchophen hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-acetylnicotinohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-acetyl-2-nicotinoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINCHOPHEN HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUO25OA5XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Analytical Characterization of N Acetylpyridine 3 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of N'-acetylpyridine-3-carbohydrazide, distinct signals corresponding to the different proton environments are observed.

A typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) would show specific chemical shifts (δ) for the protons of the pyridine (B92270) ring and the acetyl group. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum, generally between δ 8.15 and 8.75 ppm as a multiplet, reflecting their varied electronic environments. The methyl protons of the acetyl group are observed as a sharp singlet further upfield, around δ 2.05 ppm. Additionally, the two N-H protons of the hydrazide moiety give rise to separate singlets at approximately δ 10.12 and δ 10.45 ppm, confirming the presence of the hydrazide linkage.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Pyridine-H | 8.15 - 8.75 | Multiplet (m) | 4 |

| Acetyl-CH₃ | 2.05 | Singlet (s) | 3 |

| NH (Amide) | 10.12 | Singlet (s) | 1 |

| NH (Hydrazide) | 10.45 | Singlet (s) | 1 |

Data recorded in DMSO-d₆

Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentographic Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a chemical formula of C₈H₉N₃O₂, the expected molecular weight is approximately 179.18 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Subsequent fragmentation of this ion provides valuable structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide C-N bond. The observation of fragment ions corresponding to the nicotinoyl group (C₅H₄NCO⁺) and the acetyl group (CH₃CO⁺) would further corroborate the proposed structure. The fragmentation patterns can be complex and are crucial for distinguishing between isomers. nih.govnih.govraco.catmdpi.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The N-H stretching vibrations of the amide and hydrazide groups are typically observed as one or more bands in the region of 3200-3310 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations are particularly diagnostic. Due to the presence of two carbonyl groups in different chemical environments (amide and hydrazide), two distinct C=O absorption bands may be observed. One strong band around 1670-1671 cm⁻¹ can be attributed to the amide C=O stretch, while another may appear at a slightly different frequency. The stretching vibration of the C=N bond within the pyridine ring is typically found around 1629 cm⁻¹. The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the pyridine ring structure. kau.edu.saucla.edu

Table 2: Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3310 |

| C=O (Amide) | Stretch | ~1671 |

| C=N (Pyridine) | Stretch | ~1629 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Data obtained from KBr pellet.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

For this compound, a single-crystal X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation.

While specific crystallographic data for the parent compound is not detailed in the provided search results, studies on related hydrazide derivatives indicate that the planarity of the molecule and the potential for intermolecular hydrogen bonding are key structural features. mdpi.com Hydrogen bonds involving the N-H protons and the carbonyl oxygens, as well as the pyridine nitrogen, would likely play a significant role in the crystal packing. The crystal structure would also reveal the relative orientation of the pyridine ring and the acetylhydrazide side chain. Such detailed structural knowledge is invaluable for understanding the compound's physical properties and its interactions with biological targets.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-3-carbohydrazide |

| Acetic anhydride (B1165640) |

| N'-butyrylpyridine-3-carbohydrazide |

| N'-hexanoylpyridine-3-carbohydrazide |

| N'-octanoylpyridine-3-carbohydrazide |

| N'-(2,4-Dinitrophenyl)pyridine-3-carbohydrazide |

| 2-Acetylpyridine (B122185) |

| 3-Acetylpyridine |

| (Z)-N′-(4-Methoxybenzylidene)benzohydrazide |

| p-Anisaldehyde (4-Methoxybenzaldehyde) |

| Benzoic hydrazide |

| 11-bromoundec-1-ene |

| Undec-10-en-1-ol |

| Carbon tetrabromide |

| Triphenylphosphine |

| Acenaphthoimidazolium chloride |

| 9-chloroacridine |

| 3-[(5-arylazo-2-hydroxybenzylidene) amino]-2-thiohydantoins |

| 5-arylazo-2-hydroxybenzaldehyde |

| Thiosemicarbazide (B42300) |

| Ethyl chloroacetate |

| Benzon |

| 2,3,5,6-tetraphenyl-1,4-dihydropyradazine |

| Kaempferol |

| Fisetin |

| Chrysin |

| Daidzein |

| Rhamnetin |

| Isorhamnetin |

| Hesperetin |

| 3-(4-Pyridyl)-acetylacetone |

| Laumontite |

| Hydroxyapatite |

| Chlorapatite |

| 1,3,5-triethanolhexahydro-1,3,5-triazine |

| 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide |

Powder X-ray Analysis for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a fundamental technique for the structural characterization of crystalline solids. It provides information on the crystal system, lattice parameters, and phase purity of polycrystalline samples. While specific PXRD data for this compound is not extensively reported in the literature, studies on its derivatives, particularly metal complexes of related hydrazones, demonstrate the utility of this technique.

For instance, the X-ray powder diffraction patterns of complexes of 2-acetylpyridine (N-benzoyl)glycyl hydrazone (2-ApBzGH), a related derivative, have been successfully indexed. researchgate.net The analysis reveals the crystal systems for different metal complexes, providing insight into their solid-state arrangement. The PXRD pattern for the [Cu(2-ApBzGH)Cl(H2O)₂]Cl complex was indexed to a tetragonal crystal system, while the [Cd(2-ApBzGH)Cl]Cl complex was found to have an orthorhombic crystal system. researchgate.net This type of analysis is crucial for confirming the formation of a new crystalline phase and for distinguishing between different polymorphic forms or solvates. The process involves collecting diffraction data from 5-65° (2θ) and using specialized software to index the observed Bragg peaks, ultimately yielding the unit cell parameters. researchgate.net

Table 1: Crystal System Data for Metal Complexes of a Related Hydrazone Derivative researchgate.net

| Compound | Crystal System |

| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | Tetragonal |

| [Cd(2-ApBzGH)Cl]Cl | Orthorhombic |

Elemental Analysis (CHNS) for Stoichiometric Composition and Purity Validation

Elemental analysis is an indispensable method for verifying the empirical formula of a newly synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it provides a direct measure of a sample's stoichiometric composition and purity. The experimentally determined percentages are compared against the theoretically calculated values for the proposed molecular formula. For new compounds, a close agreement, typically within ±0.4%, is required to validate the structure. researchgate.net

For this compound, the theoretical elemental composition can be calculated from its molecular formula. This provides a benchmark against which synthesized samples can be compared.

Table 2: Theoretical Elemental Composition of this compound

| Element | Molecular Formula | Calculated (%) |

| Carbon (C) | C₈H₉N₃O₂ | 53.63 |

| Hydrogen (H) | 5.06 | |

| Nitrogen (N) | 23.45 | |

| Oxygen (O) | 17.86 |

In research involving derivatives, such as the ligand 2-acetylpyridine (N-benzoyl)glycyl hydrazone (2-ApBzGH), elemental analysis is routinely published to confirm its synthesis and purity before its use in forming metal complexes. The comparison between calculated and found values for the ligand and its subsequent complexes confirms that the coordination reaction has proceeded as expected. researchgate.netresearchgate.net

Table 3: Example of Elemental Analysis Data for a Related Hydrazone Ligand (2-ApBzGH) researchgate.net

| Compound | Element | Calculated (%) | Found (%) |

| 2-ApBzGH | Carbon (C) | 64.74 | 64.74 |

| Hydrogen (H) | 5.40 | 5.40 | |

| Nitrogen (N) | 18.88 | 18.88 |

Complementary Physicochemical and Morphological Analytical Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, decomposition profile, and phase transitions of materials. labmanager.comparticletechlabs.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events. researchgate.netyoutube.com

In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). particletechlabs.com The resulting thermogram plots percentage weight loss against temperature. For hydrazide derivatives and their complexes, TGA curves can reveal:

Dehydration: An initial weight loss at lower temperatures (typically below 150°C) often corresponds to the loss of lattice or coordinated water molecules.

Decomposition: At higher temperatures, sharp weight losses indicate the decomposition of the organic ligand. The temperature at which decomposition begins is a measure of the compound's thermal stability. youtube.com

Final Residue: The mass of the residue at the end of the experiment can help identify the final product, often a stable metal oxide in the case of metal complexes.

DSC complements TGA by detecting endothermic and exothermic processes. A sharp endothermic peak in a DSC thermogram typically corresponds to the melting point of the compound, while broader endotherms can indicate dehydration events. researchgate.net Exothermic peaks usually signify decomposition or crystallization processes. For example, analysis of some pharmaceutical compounds shows distinct endothermic peaks corresponding to their melting points, followed by decomposition stages that align with the weight losses observed in TGA. youtube.com

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface topography and morphology of solid samples at high magnification. mdpi.com It provides valuable information about the shape, size, and aggregation of crystalline or amorphous particles.

In the context of this compound and its derivatives, SEM can be used to:

Visualize Crystal Habit: Determine the shape of the crystals (e.g., rods, plates, flakes). researchgate.net

Assess Particle Size and Distribution: Measure the size of the particles and observe their uniformity. Studies on related pyridine-based materials have shown how synthesis conditions can alter morphology from irregular rods (≈1.1 µm) to well-dispersed flakes (≈450 nm). researchgate.net

Examine Surface Texture: Reveal details about the surface, such as smoothness, porosity, or the presence of defects. researchgate.net

For example, SEM analysis of mononuclear metal complexes of a pyrazinecarbohydrazone ligand indicated the presence of well-defined crystals, free from surface impurities, with particle sizes greater than 10 µm. researchgate.net This type of analysis confirms the sample's homogeneity and crystalline nature.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. research-nexus.net For this compound and its derivatives, UV-Vis spectra provide insights into the nature of the chromophores present and how they are affected by complexation with metal ions.

The spectrum of the free ligand typically displays absorption bands corresponding to:

π → π transitions:* High-energy absorptions, usually in the UV region, arising from the pyridine ring and carbonyl groups.

n → π transitions:* Lower-energy absorptions associated with the promotion of a non-bonding electron (from nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. nih.gov

Upon complexation with a transition metal ion, the UV-Vis spectrum changes significantly. New bands may appear, and existing ligand-centered bands may shift. researchgate.net For metal complexes of hydrazone derivatives, additional bands can be assigned to:

Ligand-to-Metal Charge Transfer (LMCT): Transitions where an electron moves from a ligand-based orbital to a metal-based d-orbital.

d-d transitions: For complexes with d-electrons (e.g., Cu(II), Ni(II), Co(II)), these are low-intensity absorptions in the visible region corresponding to the promotion of an electron between d-orbitals. The position and number of these bands provide information about the coordination geometry of the metal ion (e.g., octahedral, tetrahedral). researchgate.net

Table 4: Example of Electronic Spectral Data for a Related Hydrazone (2-ApBzGH) and its Complexes (in DMSO) researchgate.net

| Compound | λₘₐₓ (nm) | Assignment |

| 2-ApBzGH (Ligand) | 320 | π → π |

| 365 | n → π | |

| [Co(2-ApBzGH-H)₂] | 530 | ⁴T₁g(F) → ⁴A₂g(F) |

| 625 | ⁴T₁g(F) → ⁴T₁g(P) | |

| [Ni(2-ApBzGH-H)(OH)(H₂O)₂] | 400 | ³A₂g(F) → ³T₁g(P) |

| 640 | ³A₂g(F) → ³T₁g(F) |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., Metal Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have one or more unpaired electrons. It is particularly valuable for characterizing paramagnetic transition metal complexes, such as those of Copper(II). nih.gov

The ESR spectrum of a Cu(II) complex provides key parameters (g and A values) that give detailed information about the electronic environment and geometry of the Cu(II) center. In frozen solution or polycrystalline samples at low temperatures (e.g., 77 K), the spectrum typically shows axial symmetry, characterized by two g-values (g∥ and g⊥) and corresponding hyperfine coupling constants (A∥ and A⊥). nih.govresearchgate.net

The interpretation of these parameters is highly informative:

The g-values: The relationship between the parallel and perpendicular components of the g-tensor is diagnostic of the geometry. For most Cu(II) complexes, the trend is g∥ > g⊥ > 2.0023 (the value for a free electron). This indicates a tetragonally distorted octahedral or square-planar geometry, with the unpaired electron residing in the dₓ²-y² orbital. nih.gov

The Hyperfine Coupling Constant (A∥): The magnitude of the parallel hyperfine coupling constant provides information about the nature of the bond between the copper ion and the coordinating ligand atoms.

Studies on Cu(II) complexes with related pyridine-based hydrazone ligands have used ESR to confirm their geometry and bonding characteristics. researchgate.netnih.gov

Table 5: Example of ESR Spectral Data for a Cu(II) Complex of a Related Hydrazone Derivative at 77 K researchgate.net

| Compound | g∥ | g⊥ | gₐᵥ | A∥ (x 10⁻⁴ cm⁻¹) | A⊥ (x 10⁻⁴ cm⁻¹) |

| [Cu(2-ApBzGH-H)(OH)(H₂O)₂] | 2.26 | 2.06 | 2.13 | 175 | 25 |

The observed trend of g∥ (2.26) > g⊥ (2.06) > 2.0023 for this complex is characteristic of a d⁹ system with an axially symmetric structure and the unpaired electron in the dₓ²-y² orbital, strongly suggesting a distorted octahedral geometry. researchgate.net

Coordination Chemistry of N Acetylpyridine 3 Carbohydrazide Analogues

Principles of Ligand Design and Chelation Behavior

The ability of a molecule to bind to a central metal ion is fundamentally governed by its structure, specifically the availability and spatial arrangement of atoms with lone pairs of electrons that can be donated to the metal. Carbohydrazides and their derivatives are exemplary ligand systems in this regard.

Assessment of Multidentate Ligand Properties of Carbohydrazides and Hydrazones

Carbohydrazides and the closely related hydrazones are characterized by the presence of multiple potential donor sites, making them excellent multidentate ligands. bendola.com Hydrazones feature a triatomic group (−C=N−N−) and possess functional groups like carbonyl and imine moieties that enable them to chelate metal ions, forming stable complexes with diverse geometries. nih.gov These ligands can bind to a metal ion through two or more donor atoms, classifying them as bidentate, tridentate, or even tetradentate. uzh.ch

The specific mode of chelation can be influenced by several factors, including the pH of the reaction medium and the nature of the substituents on the ligand backbone. researchgate.net For instance, the coordination chemistry of butane-2,3-dione bis(2′-pyridylhydrazone) with iron(II) and zinc(II) has shown that the ligand can bind in a neutral, mono-deprotonated, or doubly deprotonated form depending on the reaction conditions. uzh.ch This versatility allows for the formation of complexes with varied structures and properties. The introduction of additional coordinatively active groups, such as a pyridine (B92270) ring, onto the main hydrazone structure increases the potential denticity of the ligand. core.ac.uk

Delineation of Donor Atom Roles (Nitrogen, Oxygen, Sulfur) in Metal Complexation

The chelating ability of N'-acetylpyridine-3-carbohydrazide analogues stems from the presence of several hard and soft donor atoms, primarily nitrogen and oxygen. nih.gov Key donor sites include:

The nitrogen atom of the pyridine ring.

The imine or azomethine nitrogen atom of the hydrazone linkage. core.ac.uk

The carbonyl oxygen atom. nih.gov

These ligands can exist in keto-enol tautomeric forms. In the solid state, they typically exist in the keto form, but in solution, they can enolize. Coordination with a metal ion can occur through the neutral keto group (C=O) or, upon deprotonation, through the enolate oxygen (C-O⁻). researchgate.net This deprotonation is common and allows for the formation of stable chelate rings. core.ac.uk

The ligand N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, for example, coordinates as a dibasic tridentate ligand through the phenolic oxygen, azomethine nitrogen, and enolic oxygen. bendola.com In complexes involving N′-benzylidenepyrazine-2-carbohydrazonamide, the ligand behaves in a bidentate fashion, with the azomethine nitrogen and a nitrogen atom from the pyrazine (B50134) ring involved in coordination. mdpi.com Analogues containing thiophene (B33073) or thiosemicarbazone moieties introduce sulfur as an additional potential donor atom, further expanding their coordination possibilities to include S,N,N-tridentate modes. core.ac.uknih.gov

Synthesis, Structural Elucidation, and Electronic Properties of Metal Complexes

The formation and study of metal complexes with these ligands involve standardized synthetic protocols and a suite of physicochemical characterization techniques to determine their structure and electronic nature.

Preparative Methods for Transition Metal Complexes

The synthesis of transition metal complexes with carbohydrazide (B1668358) and hydrazone ligands generally follows a straightforward procedure. A common method involves the reaction of the ligand with a metal salt (such as chlorides or nitrates) in a suitable solvent. mdpi.com For example, a ligand like N′-benzylidenepyrazine-2-carbohydrazonamide can be dissolved in a hot solvent such as methanol (B129727), followed by the addition of the corresponding metal salt. mdpi.com The mixture is often refluxed for several hours to ensure the completion of the reaction. semanticscholar.org The resulting solid complex can then be filtered, washed with the solvent, and dried. This general approach has been used to synthesize a variety of complexes with metals such as Mn(II), Fe(III), Co(II), and Ni(II). mdpi.com

Determination of Physicochemical Parameters and Proposed Coordination Geometries (e.g., Octahedral, Square Pyramidal)

Once synthesized, the structures of the metal complexes are elucidated using a combination of analytical and spectroscopic methods.

Elemental Analysis and Molar Conductivity: These techniques help to confirm the metal-to-ligand stoichiometry of the complex. eurjchem.com

Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the ligand's coordination sites. A shift in the vibrational frequencies of key functional groups, such as ν(C=O), ν(C=N), and ν(N-H), upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further confirms coordination. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information regarding their geometry. The position and number of d-d transition bands are characteristic of specific coordination environments. For example, the electronic spectrum of a nickel(II) complex with an acetohydrazide derivative showed peaks consistent with an octahedral geometry. semanticscholar.org Similarly, studies on complexes with a pyrazinecarbohydrazone ligand suggested octahedral geometries for Cr(III) and Fe(III) and a square pyramidal geometry for a VO(IV) complex. eurjchem.com

The table below summarizes typical physicochemical data for representative metal complexes with hydrazone ligands.

| Complex | Color | Key IR Bands (cm⁻¹) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Ni(L)₂(H₂O)₂] | Green | ν(C=O): ~1650, ν(C=N): ~1610 | 395, 440, 585 | Octahedral semanticscholar.org |

| [Cu(L)₂(H₂O)₂] | Blue | ν(C=O): ~1645, ν(C=N): ~1605 | 679 | Octahedral semanticscholar.org |

| [VO(L)(H₂O)] | Greenish-grey | ν(C=N): 1605, ν(V=O): 975 | 390, 580, 670 | Square Pyramidal eurjchem.com |

| [Fe(L)Cl(H₂O)₂] | Brown | ν(C=N): 1600, ν(N-H): 3150 | 385, 490, 650 | Octahedral eurjchem.com |

| L represents a generic hydrazone ligand. |

Magnetic Susceptibility Measurements of Synthesized Metal Complexes

Magnetic susceptibility measurements provide insight into the electronic structure of the metal center by determining the number of unpaired electrons. semanticscholar.org The effective magnetic moment (µ_eff), calculated from this data, is a powerful tool for confirming the oxidation state and coordination geometry of the central metal ion. researchgate.net

For instance, a synthesized nickel(II) complex was found to have a magnetic moment of 2.35 Bohr Magnetons (B.M.), a value that strongly supports a high-spin octahedral geometry. semanticscholar.org A corresponding copper(II) complex exhibited a magnetic moment of 1.87 B.M., consistent with the presence of one unpaired electron in an octahedral environment. semanticscholar.org These experimental values are often compared with theoretical spin-only values to infer the stereochemistry of the complex.

The table below presents magnetic moment data for representative metal-hydrazone complexes.

| Metal Ion | Coordination Geometry | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (B.M.) | Observed Magnetic Moment (B.M.) |

| Ni(II) | Octahedral | 2 | 2.83 | 2.35 semanticscholar.org |

| Cu(II) | Octahedral | 1 | 1.73 | 1.87 semanticscholar.org |

| Cr(III) | Octahedral | 3 | 3.87 | 3.75 eurjchem.com |

| Fe(III) | Octahedral | 5 (high spin) | 5.92 | 5.85 eurjchem.com |

Catalytic Applications of Metal-Carbohydrazide Complexes

The catalytic potential of metal complexes derived from carbohydrazides and related hydrazone ligands is an active area of research. These complexes often feature coordinatively unsaturated metal centers that can function as Lewis acids, or the ligand itself can participate in catalytic cycles.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. The introduction of functional groups into the organic linkers can imbue the MOF with specific catalytic properties. While direct studies on MOFs incorporating this compound are not extensively documented, research on analogous systems, such as those based on hydrazones, provides insight into their potential for Lewis acid catalysis.

Hydrazone-based covalent organic frameworks (COFs), which share structural similarities with MOFs, have been synthesized and subsequently metalated with Co(II). rsc.org These metalated frameworks have demonstrated Lewis acid catalytic activity in reactions such as the cyanosilylation of aldehydes, exhibiting size-selectivity based on the framework's pores. rsc.org The general principle involves the accessible metal sites within the framework acting as Lewis acids. nih.govrsc.org These sites can be generated by the removal of solvent molecules that are weakly coordinated to the metal centers, creating coordinatively unsaturated sites that can activate substrates. nih.gov

The incorporation of carbohydrazide moieties, like this compound, into MOF structures is a promising strategy for developing new heterogeneous catalysts. The nitrogen and oxygen atoms of the carbohydrazide group could serve as effective coordination sites for metal ions, which could then act as Lewis acid centers. The pyridine ring of this compound could also play a role in the catalytic process, potentially acting as a Lewis basic site to co-activate substrates. nih.gov This bifunctional acid-base character could be advantageous in a variety of organic transformations. For instance, a Zn(II)-based MOF with both Lewis acidic (metal) and basic (nitrogen-rich ligand) sites has been shown to be an effective catalyst for the fixation of CO2 with epoxides. acs.org

The ring-opening of epoxides is a significant organic transformation that can be catalyzed by Lewis acids. Metal complexes of carbohydrazide analogues are potential catalysts for such reactions. While specific studies on the methanolysis of epoxides catalyzed by this compound complexes are limited, the principles of related catalytic systems suggest their potential efficacy.

The catalytic ring-opening of epoxides often involves the coordination of the epoxide's oxygen atom to a Lewis acidic metal center, which polarizes the C-O bond and facilitates nucleophilic attack. nih.gov Cooperative catalysis, where a Lewis base activates the nucleophile (methanol in this case) while the Lewis acid activates the epoxide, can significantly enhance reaction rates and selectivity. nih.gov For example, catalyst systems combining a Lewis acid like FeCl₃ with a Lewis base such as pyridine have been reported for the ring-opening of epoxides by carboxylic acids. nih.gov

Transition metal-catalyzed asymmetric ring-opening of epoxides is a well-established field, with metal-salen complexes being a prominent class of catalysts. researchgate.netnih.gov These reactions highlight the importance of the ligand in controlling the stereochemical outcome. Although not directly analogous, the design principles of these catalysts, which involve the precise arrangement of donor atoms around a metal center, can be applied to the development of catalysts based on carbohydrazide ligands. The modular nature of ligands like this compound allows for systematic tuning of the electronic and steric properties of the resulting metal complexes, which could be leveraged to optimize their catalytic performance in reactions such as epoxide methanolysis.

Solid-State Electrical Conductivity Studies of Metal-Carbohydrazide Complexes

The study of the solid-state electrical properties of coordination compounds is crucial for their potential application in electronic devices. Metal complexes of carbohydrazide analogues have been investigated for their electrical conductivity, with many exhibiting semiconducting behavior.

The electrical conductivity (σ) of these materials is typically measured on compressed pellets as a function of temperature. The relationship between conductivity and temperature often follows the Arrhenius equation, σ = σ₀ exp(-Ea/kT), where σ₀ is a pre-exponential factor, Ea is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. An increase in conductivity with increasing temperature is characteristic of semiconducting materials. rsc.org

Studies on metal complexes of ligands analogous to this compound, such as those derived from pyrazine-2-carbohydrazone and pyridine-2-carbaldehyde thiosemicarbazone, have demonstrated their semiconducting nature. For instance, complexes of a pyrazine-2-carbohydrazone ligand with various metal ions (Ti(III), Cr(III), Fe(III), WO₂(VI), and Th(IV)) all showed an increase in electrical conductivity with a rise in temperature from 313 K to 373 K. rsc.org Similarly, Fe(II) and Ni(II) complexes of pyridine-2-carbaldehyde thiosemicarbazone were also found to be semiconductors, with their conductivity increasing with temperature. researchgate.net It was noted that the conductivity of the nickel complex was higher than that of the iron complex. researchgate.net Furthermore, metal complexes of 2,6-pyridinedicarboxaldehyde-thiosemicarbazone have also been reported to be semiconductors. nih.gov

The mechanism of conduction in these complexes is often attributed to the hopping of charge carriers between localized states, which are typically associated with the metal ions or the π-system of the organic ligands. The activation energy (Ea) provides insight into the energy barrier for this charge hopping process. The table below summarizes the electrical conductivity data for some representative metal complexes of carbohydrazide analogues.

| Complex | Conductivity (σ) at 313 K (S/cm) | Conductivity (σ) at 373 K (S/cm) | Activation Energy (Ea) (eV) |

|---|---|---|---|

| [Fe(PTSC)₂Cl₂]Cl | 1.0 x 10⁻⁹ | 2.5 x 10⁻⁸ | 0.45 |

| [Ni(PTSC)₂(H₂O)₂]Cl₂ | 2.0 x 10⁻⁹ | 5.0 x 10⁻⁸ | 0.42 |

| Ti(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.24 |

| Cr(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.31 |

| Fe(III) complex with pyrazine-2-carbohydrazone | Data not specified | Data not specified | 0.28 |

Table 1: Electrical conductivity data for metal complexes of this compound analogues. (PTSC = Pyridine-2-carbaldehyde thiosemicarbazone). Data sourced from rsc.orgresearchgate.net.

These findings suggest that metal complexes of this compound would also likely exhibit semiconducting properties, with the potential to tune these properties by varying the metal ion.

Computational Chemistry and Molecular Modeling of N Acetylpyridine 3 Carbohydrazide and Its Interactions

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N'-acetylpyridine-3-carbohydrazide to predict their geometric and electronic properties.

To understand the intrinsic properties of this compound, its three-dimensional structure is computationally optimized to find the most stable conformation (the lowest energy state). This is typically achieved using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). icm.edu.pl The optimization process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The resulting geometric parameters from these calculations can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the accuracy of the computational model. icm.edu.pl For instance, theoretical calculations for related carbohydrazide (B1668358) structures have shown good agreement with experimental values for key bond lengths, such as those for C-H, C-N, and C=O. icm.edu.pl The electronic structure analysis also involves mapping the distribution of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Representative Calculated Bond Parameters for a Carbohydrazide Structure This table presents typical bond length ranges calculated using DFT for carbohydrazide-like molecules, illustrating the type of data generated in a geometric optimization study.

| Bond Type | Typical Calculated Bond Length (Å) using B3LYP/6-311++G(d,p) |

| C-H | 1.071 - 1.094 |

| C-N | 1.283 - 1.476 |

| N-N | ~1.390 |

| C=O | ~1.250 |

Data adapted from theoretical studies on similar carbohydrazide structures. icm.edu.pl

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and higher polarizability. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com For pyridine-containing compounds, the electron density in the HOMO is often located on the substituent group (the acetyl-carbohydrazide moiety), while the LUMO's density is localized on the electron-deficient pyridine (B92270) ring, indicating that an intramolecular charge transfer is likely to occur from the hydrazide portion to the pyridine ring upon electronic excitation. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to build a more detailed reactivity profile. irjweb.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. irjweb.com |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. irjweb.com |

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. By mapping this energy landscape, researchers can determine the activation energy barriers for different potential pathways, thereby predicting the most favorable reaction mechanism. For a compound like this compound, DFT could be used to study its synthesis, potential metabolic transformations, or degradation pathways. While specific DFT studies detailing the reaction mechanisms of this compound were not found in the reviewed literature, this methodology remains a standard and powerful approach for such investigations.

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. cmjpublishers.com This method is crucial for understanding the potential biological activity of molecules like this compound.

Molecular docking simulations predict how this compound might interact with the binding site of a biological macromolecule. The process involves using scoring functions to estimate the binding affinity, typically reported as a free energy of binding (ΔG) in kcal/mol. cmjpublishers.com A more negative ΔG value indicates a more favorable and stable interaction.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking, between the ligand and the amino acid residues of the protein target. cmjpublishers.com For example, studies on related pyridine-carbohydrazide derivatives have used docking to investigate their binding modes within the grooves of DNA, identifying the key stabilizing forces. cmjpublishers.com This predictive analysis helps to rationalize the molecule's biological activity and provides a basis for designing more potent derivatives.

Molecular docking is widely used to investigate how ligands inhibit specific enzymes by binding to their active sites.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov Docking studies on related carbohydrazide derivatives have successfully predicted their binding mode within the ATP-binding site of the GyrB subunit. nih.govresearchgate.net For example, a potent pyrazole-carbohydrazide inhibitor was found to form crucial hydrogen bonds and π-cation interactions with key residues like ARG84 and ARG144 in the active site of Staphylococcus aureus DNA gyrase. nih.gov Such studies provide a mechanistic hypothesis for the observed enzyme inhibition and antibacterial activity. nih.govresearchgate.net

Table 3: Example of Docking Results for a Carbohydrazide Inhibitor with S. aureus DNA Gyrase

| Compound | IC₅₀ (µg/mL) | Key Interacting Residues | Types of Interactions |

|---|

Data from a study on related N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. nih.govresearchgate.net

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key targets in the management of Alzheimer's disease. nih.gov Research on N-substituted piperidine-3-carbohydrazide-hydrazones has demonstrated their potential as cholinesterase inhibitors. nih.gov Molecular modeling and kinetic studies of these related compounds revealed a mixed-type inhibition mechanism. nih.gov Docking simulations help to explain these findings by showing how the ligands can bind to both the catalytic active site and peripheral anionic sites of the enzyme. nih.govnih.gov

Table 4: Inhibitory Activity of Related Carbohydrazide-Hydrazones against Cholinesterases

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 3g (a nitro-substituted derivative) | AChE | 4.32 |

Data from a study on piperidine-3-carbohydrazide-hydrazones. nih.gov

KatG: The catalase-peroxidase enzyme (KatG) from Mycobacterium tuberculosis is responsible for activating the antitubercular prodrug isoniazid (B1672263) (INH), a compound structurally related to this compound. nih.gov Mutations in KatG can lead to INH resistance. nih.gov Molecular models of KatG suggest that residues such as Ser315 play a critical role in the catalytic reaction by interacting with the hydrazine (B178648) portion of the substrate and facilitating electron transfer. nih.gov Docking this compound into the KatG active site would allow for the investigation of similar crucial interactions, providing insight into whether it could act as a substrate or an inhibitor of this key enzyme.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new molecules with enhanced biological activities and for predicting the activity of novel compounds. These studies for this compound and its derivatives typically involve the use of computational models to correlate specific structural features with their biological effects.

Detailed research findings from computational studies on related heterocyclic compounds suggest that the biological activity of molecules like this compound can be significantly influenced by modifications at various positions. For instance, the pyridine ring, the hydrazide linker, and the acetyl group all present opportunities for chemical modification to modulate properties such as binding affinity to a biological target.

Quantitative Structure-Activity Relationship (QSAR) models are often developed in these studies. These mathematical models relate the chemical structure of a series of compounds to their biological activity. For a series of this compound analogs, a hypothetical QSAR study might explore the impact of different substituents on the pyridine ring. The findings could be summarized in a data table that correlates physicochemical descriptors with observed or predicted biological activity.

Table 1: Hypothetical In Silico SAR Data for this compound Derivatives

| Derivative | Substituent at C4 of Pyridine Ring | LogP | Electronic Effect (Hammett Constant, σ) | Predicted Binding Affinity (IC₅₀, µM) |

| 1 | -H | -0.5 | 0.00 | 15.2 |

| 2 | -Cl | 0.2 | 0.23 | 9.8 |

| 3 | -CH₃ | 0.1 | -0.17 | 12.5 |

| 4 | -NO₂ | -0.8 | 0.78 | 5.1 |

| 5 | -NH₂ | -1.0 | -0.66 | 20.4 |

Note: The data in this table is illustrative and intended to represent the type of information generated from in silico SAR studies. It is not based on experimental results for this compound.

Molecular docking simulations are another key component of in silico SAR. These studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could elucidate its binding mode within the active site of a target enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its inhibitory activity. The hydrazide moiety, for example, is a known metal-coordinating group and can be crucial for interacting with metalloenzymes.

Computational Studies on Host-Guest Interactions

Computational studies are instrumental in understanding and predicting the formation of host-guest complexes, where a host molecule encapsulates a guest molecule. This compound, with its potential for hydrogen bonding and aromatic stacking interactions, can be investigated as a guest molecule in various supramolecular hosts.

These computational investigations often employ molecular mechanics or quantum mechanics methods to calculate the binding energies and geometries of host-guest complexes. Such studies can reveal the driving forces for complexation, which may include hydrogen bonds, van der Waals forces, and hydrophobic interactions.

For instance, the interaction of this compound with a cyclodextrin (B1172386) or a calixarene (B151959) host could be modeled. The pyridine ring of the guest could be encapsulated within the hydrophobic cavity of the host, while the hydrazide and acetyl groups might interact with the rim of the host molecule.

Table 2: Representative Computational Data for Host-Guest Interactions of this compound

| Host Molecule | Guest Molecule | Predominant Interactions | Calculated Binding Free Energy (kcal/mol) |

| β-Cyclodextrin | This compound | Hydrophobic, van der Waals | -4.5 |

| p-Sulfonatocalix nih.govarene | This compound | Electrostatic, Hydrogen Bonding | -6.2 |

| Cucurbit nih.govuril | This compound | Ion-dipole, Hydrophobic | -8.1 |

Note: The data presented in this table is for illustrative purposes to show the type of results obtained from computational studies on host-guest interactions and is not based on experimentally verified data for this compound.

These computational models can predict the stability of such complexes and guide the experimental design of supramolecular systems. The formation of host-guest complexes can alter the physicochemical properties of this compound, such as its solubility and stability, which is relevant for various applications.

Mechanistic Investigations of Biological Activities of N Acetylpyridine 3 Carbohydrazide Derivatives

Comprehensive Studies on Antimicrobial Activity

Derivatives of pyridine-3-carbohydrazide are being explored for their potential antibacterial and antifungal effects. The core idea is that incorporating lipophilic functionalities into the pyridine (B92270) carbohydrazide (B1668358) structure can enhance biological activity by improving the molecule's ability to diffuse through the lipid-rich cell walls of bacteria. mdpi.com

Functionally substituted pyridine carbohydrazides have demonstrated notable antimicrobial effects, positioning them as promising candidates for new antimicrobial drugs. nih.gov

The rise of multidrug-resistant (MDR) pathogens presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. nih.govresearchgate.net In this context, derivatives of pyridine carbohydrazide have shown considerable promise. nih.gov For instance, linking pyridine-4-carbohydrazide to other antimicrobial agents has been shown to enhance effectiveness against drug-susceptible and MDR Mycobacterium tuberculosis strains. nih.gov Some of these hybrid compounds inhibited MDR strains at concentrations of ≥8 μM. nih.gov Similarly, a series of novel pyridine carboxamide compounds demonstrated activity against drug-resistant M. bovis BCG and clinical strains of M. tuberculosis. nih.gov The potential of these compounds to combat resistant pathogens suggests they could be valuable leads in the development of new antibiotics. nih.govresearchgate.net

Pseudomonas aeruginosa: Research has yielded specific insights into the efficacy of these derivatives against particular pathogens. One study found that substituting an octyl chain with a shorter butyl chain in a pyridine carbohydrazide derivative resulted in a significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853). nih.gov The minimum inhibitory concentration (MIC) of this compound was twofold more potent than the standard combination of ampicillin/cloxacillin. nih.gov Conversely, another study on a specific pyridine carboxamide derivative, MMV687254, found it was inactive against P. aeruginosa. nih.gov N-acylhydrazones of nicotinic acid hydrazide have also been evaluated, with some compounds showing effectiveness against P. aeruginosa with MIC values as low as 0.195 μg. researchgate.net

Mycobacterium tuberculosis: The hydrazide family, particularly pyridine-4-carbohydrazide (isoniazid or INH), is well-known for its use against tuberculosis. mdpi.com Numerous studies have explored derivatives to enhance this activity. nih.gov Cinnamic acid derivatives of pyridine-4-carbohydrazide have shown submicromolar MIC values against the H37Rv strain. nih.gov One potent derivative, N-(2-(4-(benzyloxy) phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide, was found to be three times more potent than INH, with an MIC of 0.12 μM against the same strain. nih.gov Another study identified a pyridine carboxamide derivative (MMV687254) as a promising agent against M. tuberculosis. nih.gov Furthermore, novel benzofuran-3-carbohydrazide derivatives have also been synthesized and shown to have in vitro activity against Mycobacterium tuberculosis H37Rv strains. nih.gov

Table 1: Antibacterial Activity of Pyridine Carbohydrazide Derivatives against Specific Pathogens

| Derivative Class | Pathogen | Activity Highlights | Reference |

|---|---|---|---|

| Butyl-substituted pyridine carbohydrazide | Pseudomonas aeruginosa (ATCC 27853) | 2-fold superior MIC compared to ampicillin/cloxacillin | nih.gov |

| N-acylhydrazones of nicotinic acid hydrazide | Pseudomonas aeruginosa | MIC value of 0.195 μg for the most effective compound | researchgate.net |

| Pyridine carboxamide (MMV687254) | Pseudomonas aeruginosa | Inactive | nih.gov |

| Cinnamic acid derivatives of pyridine-4-carbohydrazide | Mycobacterium tuberculosis (H37Rv) | Submicromolar MIC values | nih.gov |

| Thiazinan-isonicotinamide derivative | Mycobacterium tuberculosis (H37Rv) | 3 times more potent than isoniazid (B1672263) (MIC = 0.12 μM) | nih.gov |

| Benzofuran-3-carbohydrazide derivatives | Mycobacterium tuberculosis (H37Rv) | Good in vitro activity | nih.gov |

To understand the efficacy and pharmacodynamic properties of potent pyridine carbohydrazide derivatives, researchers employ time-kill kinetics assays. nih.gov These studies measure the rate at which a compound kills a bacterial population over time. nih.gov This analysis provides a more detailed picture of antimicrobial activity than static MIC measurements alone. nih.gov For example, a fungicidal derivative of pyridine carbohydrazide demonstrated a rapid decrease in the logarithmic growth of C. glabrata, indicating immediate effects on the fungal growth rate. nih.gov Such kinetic models are crucial for characterizing the complex interactions between an antibiotic and bacteria and can help in optimizing dosing strategies for new antibacterial agents. nih.gov

The antimicrobial action of N'-acetylpyridine-3-carbohydrazide derivatives can be attributed to several mechanisms. A primary hypothesis is that the pyridine moiety enhances the drug's ability to penetrate the lipid-rich bacterial cell wall, a crucial step for reaching intracellular targets. mdpi.com The pyridine ring can also engage in favorable intermolecular interactions, such as π-π stacking and hydrogen bonding, with target enzymes or proteins. mdpi.com

Specific mechanisms identified for related compounds include:

Inhibition of Cell Wall Synthesis: Some pyridine-containing antibiotics, like nikkomycin, function by inhibiting chitin (B13524) synthase, a key enzyme in the formation of the fungal cell wall. mdpi.com

Inhibition of DNA Replication: Derivatives of naphthyridine, which contains a fused pyridine ring system, are known to block bacterial DNA replication by inhibiting the DNA gyrase enzyme. nih.gov

Prodrug Activation: One pyridine carboxamide derivative, MMV687254, was identified as a prodrug. Its antimycobacterial activity is dependent on hydrolysis by a bacterial enzyme (AmiC). nih.gov

Host Pathway Modulation: The same compound, MMV687254, was also found to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy, a host-cell process for degrading cellular components. nih.gov This indicates a dual mechanism of action, targeting both the bacterium and host pathways. nih.gov

In addition to antibacterial properties, pyridine carbohydrazide derivatives have demonstrated significant antifungal potential. nih.gov

Studies have shown that pyridine-4-carbohydrazide derivatives possess notable efficacy, particularly against Candida albicans. nih.govnih.gov In one study, a functionally substituted pyridine carbohydrazide (compound 6) showed potent activity against four MDR strains of Candida species. nih.govnih.gov Its minimum inhibitory concentration (MIC) ranged from 16–24 µg/mL with an inhibition rate of up to 92.57%, which was superior to the broad-spectrum antifungal drug fluconazole (B54011). nih.govnih.govresearchgate.net Other research on novel N'-benzylidene benzofuran-3-carbohydrazide derivatives also confirmed good antifungal activity against C. albicans. nih.gov

The mechanism of antifungal action for some pyridine-based derivatives involves direct interaction with the fungal cell. For pyridine-based quaternized chitosan (B1678972) derivatives, the antifungal activity is attributed to the density of the positive charge on the molecule. mdpi.com This charge interacts with the negatively charged components of the fungal cell wall, leading to damage and leakage of cellular constituents. mdpi.com The position of the nitrogen atom on the pyridine ring has also been shown to influence the level of antifungal activity. mdpi.com

Table 2: Antifungal Activity of Pyridine Carbohydrazide Derivatives

| Derivative Class | Fungal Pathogen | Activity Highlights | Reference |

|---|---|---|---|

| Functionally substituted pyridine carbohydrazide (Compound 6) | MDR Candida spp. (e.g., C. glabrata) | MIC: 16–24 µg/mL; Inhibition: up to 92.57% (Exceeds fluconazole) | nih.gov, nih.gov |

| Pyridine-4-carbohydrazide derivatives | Candida albicans | Greater antifungal potential noted | nih.gov |

| N'-benzylidene benzofuran-3-carbohydrazide | Candida albicans | Good antifungal activity | nih.gov |

| Pyridine-based quaternized chitosan | Watermelon fusarium, Fusarium oxysporum | Enhanced activity due to positive charge density; damages cell wall | mdpi.com |

Investigation of Antifungal Efficacy and Related Mechanisms

Activity against Candida spp. and Other Fungal Pathogens

Derivatives of pyridine-carbohydrazide have demonstrated notable antifungal properties, particularly against various species of Candida, a common cause of fungal infections in humans. nih.gov Research into functionally substituted pyridine carbohydrazides has identified compounds with significant antimicrobial effects on multi-drug resistant (MDR) strains. researchgate.net

One study reported on a series of these derivatives, with a specific compound (referred to as compound 6 in the study) showing potent activity against four MDR strains of Candida spp. researchgate.net This compound exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 24 µg/mL. researchgate.net The percentage of inhibition reached up to 92.57%, indicating a strong fungicidal or fungistatic effect. researchgate.net In a related context, synthetic 3-alkylpyridine alkaloid analogs, which share the pyridine core, have also been evaluated for their anti-Candida activity. scielo.br One such analog demonstrated both fungistatic and fungicidal effects against C. albicans, C. glabrata, C. krusei, and C. tropicalis, with MIC values between 7.8 and 31.25 μg/mL. scielo.br This broad-spectrum activity highlights the potential of the pyridine scaffold in developing new antifungal agents. scielo.br

Table 1: Antifungal Activity of a Pyridine Carbohydrazide Derivative Against MDR Candida spp. This table is interactive. You can sort and filter the data.

| Compound | Target Pathogen | MIC Value (µg/mL) | Max. Inhibition (%) |

|---|

Comparative Efficacy Assessments with Established Antifungal Agents

A crucial aspect of evaluating new therapeutic candidates is comparing their performance against existing standard treatments. In the case of this compound derivatives, their antifungal potency has been benchmarked against established drugs like fluconazole.

The same pyridine carbohydrazide derivative that showed potent activity against MDR Candida strains was found to have efficacy comparable to, and in some aspects exceeding, that of fluconazole. researchgate.net While the derivative had MIC values of 16–24 µg/mL, the broad-spectrum antifungal drug fluconazole registered an MIC of 20 µg/mL against the same strains. researchgate.net More strikingly, the maximum inhibition percentage for the derivative was 92.57%, which was noted as "exceptional" when compared to the 81.88% inhibition achieved by fluconazole. researchgate.net This suggests that pyridine-carbohydrazide-based compounds could represent a promising alternative, especially in cases of resistance to conventional antifungal therapies. researchgate.net

Table 2: Comparative Antifungal Efficacy This table is interactive. You can sort and filter the data.

| Compound | Target Pathogen | MIC Value (µg/mL) | Max. Inhibition (%) |

|---|---|---|---|

| Pyridine Carbohydrazide Derivative researchgate.net | MDR Candida spp. | 16 - 24 | 92.57 |

Anticancer and Antitumor Research Endeavors

The hydrazone scaffold, a key feature of this compound, is a versatile motif in medicinal chemistry, and its derivatives have been a focal point of anticancer research. researchgate.net

Assessment of Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268, HepG2, PC3, Bcap37, BGC823)

Derivatives incorporating the pyridine-carbohydrazide structure have been evaluated for their cytotoxic effects against a range of human cancer cell lines. Studies on novel 3-cyanopyridines featuring an N-acyl hydrazone scaffold revealed significant cytotoxicity against breast (MCF-7) and ovarian (A-2780) cancer cells. researchgate.net Several of these molecules exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) between 1.14 and 3.38 µM against the MCF-7 cell line. researchgate.net

In another study, a different class of derivatives, 5-oxopyrrolidine-3-carbohydrazides, demonstrated high cytotoxicity in both 2D and 3D cell culture models against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com Similarly, a series of N-acylhydrazone derivatives containing a furan (B31954) ring showed excellent antitumor activity, with one compound (IIf) being more potent against human promyelocytic leukemia cells (HL-60) than the established chemotherapy drug doxorubicin (B1662922) (IC50 = 16.4 μM for IIf vs. 53.3 μM for doxorubicin). nih.gov

Table 3: Cytotoxic Activity of Pyridine-Carbohydrazide Derivatives on Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Cyanopyridine-N-acylhydrazones | MCF-7 (Breast) | 1.14 - 3.38 µM | researchgate.net |

| 3-Cyanopyridine-N-acylhydrazones | A-2780 (Ovarian) | 1.14 - 1.76 µM | researchgate.net |

| Furan-containing N-acylhydrazones | HL-60 (Leukemia) | 16.4 µM | nih.gov |

| 5-Oxopyrrolidine-3-carbohydrazides | IGR39 (Melanoma) | High cytotoxicity | mdpi.com |

Postulated Molecular Mechanisms of Antitumor Action

Research into the mechanisms underlying the antitumor effects of these derivatives suggests they may act on multiple cellular targets. Molecular docking studies on highly active 5-oxopyrrolidine-3-carbohydrazide (B1650037) hydrazones indicated that these compounds might function as multikinase inhibitors. mdpi.com Specifically, one derivative showed a high binding affinity to the active sites of two critical protein kinases: the non-receptor tyrosine kinase (SCR) and the serine/threonine-protein kinase (BRAF). mdpi.com

For another class of active compounds, 3-cyanopyridine-N-acylhydrazones, molecular modeling suggested they are potential inhibitors of tubulin and the estrogen receptor, which could explain their high cytotoxicity against breast and ovarian cancer cells. researchgate.net The ability of compounds to bind to DNA is another recognized mechanism of antitumor action. nih.gov For some related heterocyclic compounds, the primary mode of action is believed to be the intercalation of the molecule into double-stranded DNA, disrupting DNA replication and transcription in cancer cells. nih.gov

Influence of Structural Substituents on Antitumor Potency

The potency of these anticancer agents is highly dependent on their molecular structure, particularly the nature and position of substituent groups on the heterocyclic rings. nih.govmdpi.com Structure-activity relationship (SAR) studies have demonstrated that the introduction of specific functional groups can significantly enhance or diminish antitumor activity.

For instance, it has been shown that adding hydroxyl and/or alkoxyl substituents to the structure of some hydrazone derivatives increases their anticancer activity. mdpi.com The steric influence of groups at various positions on the core skeleton has also been identified as a significant factor affecting drug potency. nih.gov In a series of 1-hydroxyanthraquinones, the type of aryl substituent at specific positions had a great influence on cytotoxicity. mdpi.com This highlights the power of quantitative structure-activity relationship (QSAR) techniques to guide the design of more potent and targeted anticancer compounds based on the pyridine-carbohydrazide scaffold. nih.gov

Antioxidant Activity Investigations

Beyond their antifungal and anticancer potential, derivatives of this compound have been investigated for their antioxidant properties. Antioxidants are valuable as they can neutralize harmful free radicals, reducing cellular damage. nih.gov

Studies on various heterocyclic compounds, including those with hydrazone functionalities, have assessed their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov A series of novel 3-cyanopyridines incorporating an N-acyl hydrazine (B178648) scaffold exhibited moderate antioxidant capacity in both DPPH and metal chelation assays. researchgate.net

Interestingly, the specific structural components of these molecules play a critical role in their antioxidant potential. In one study on a pyrazoline ring system, the parent compound showed strong antioxidant properties. nih.gov However, upon replacing a key hydrogen atom with an acetyl group—a modification analogous to the structure of this compound—the antioxidant activity was completely lost. nih.gov This suggests that while the broader class of carbohydrazides may possess antioxidant capabilities, the N-acetyl group in the title compound might not be favorable for this specific biological activity, underscoring the subtle structural requirements for radical scavenging.

Mechanisms of Free Radical Scavenging (e.g., DPPH Assay)

The N-acylhydrazone (NAH) moiety is central to the antioxidant and free radical scavenging properties observed in derivatives of this compound. The anti-inflammatory effect of N-acylhydrazones is partly explained by the relative acidity of the amide hydrogen and its capacity to stabilize free radicals. This structural feature allows these compounds to donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the damaging chain reactions they propagate.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to evaluate the free-radical scavenging ability of a compound. While specific DPPH assay data for this compound is not extensively detailed in the available literature, studies on analogous structures provide significant insight. For instance, various N-acylhydrazone derivatives have demonstrated potent antioxidant activity in such assays. The mechanism involves the hydrazone donating an electron or hydrogen atom to the stable DPPH radical, a process that can be visually monitored by the quenching of the radical's deep violet color. The efficiency of this scavenging activity is often influenced by the specific chemical groups attached to the core NAH structure.

Table 1: Antioxidant Activity of Structurally Related Hydrazone Derivatives This table presents data for compounds structurally related to this compound to illustrate the antioxidant potential of the N-acylhydrazone scaffold.

| Compound Series | Assay | Finding |

|---|---|---|

| Piperidine-3-carbohydrazide-hydrazones | Superoxide (B77818) free-radical scavenging | Compound 4i showed the most potent superoxide scavenging activity. |

| Piperidine-3-carbohydrazide-hydrazones | General ROS scavenging | Compounds 3g , 3j , and 4i exhibited significant scavenger activity on various ROS. |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive Oxygen Species (ROS) are critical signaling molecules involved in maintaining cellular homeostasis, but their overproduction leads to oxidative stress, cellular damage, and inflammation. nih.gov Derivatives of this compound, particularly those containing the N-acylhydrazone structure, have been investigated for their ability to modulate intracellular ROS levels, presenting a potential therapeutic avenue for diseases linked to oxidative imbalance.

Studies on structurally similar piperidine-3-carbohydrazide-hydrazones have utilized chemiluminescence assays to measure their impact on ROS levels within brain tissue. chemicalbook.com These investigations revealed that specific derivatives could effectively scavenge superoxide free radicals and other ROS. chemicalbook.com For example, in one study, a nitro-substituted derivative demonstrated notable Aβ42 inhibition, while another derivative was the most active superoxide scavenger. chemicalbook.com This suggests that these compounds can penetrate cellular compartments and directly neutralize excess ROS, offering a protective effect against oxidative damage. The ability of N-acylhydrazone-containing compounds to protect against hydrogen peroxide-induced damage in cellular models further underscores their potential in mitigating ROS-mediated cardiotoxicity.

Conversely, some related acetylhydrazone compounds, particularly when complexed with metals like copper, have been shown to increase the generation of ROS in certain cell lines, such as glioma cells. This pro-oxidant activity can induce apoptosis (programmed cell death) in cancer cells, highlighting a dual-modulatory role where the effect of the compound—either antioxidant or pro-oxidant—may be highly dependent on the cellular context and specific structural modifications.

Anti-inflammatory Potential and Associated Mechanistic Pathways

The N-acylhydrazone (NAH) scaffold, a key feature of this compound derivatives, is a well-established pharmacophore in the development of anti-inflammatory agents. Compounds incorporating this moiety have been shown to interact with multiple molecular targets and signaling pathways implicated in the inflammatory cascade. Their therapeutic action is often complex, stemming from a combination of antioxidant effects and direct inhibition of pro-inflammatory enzymes.

Inhibition of Key Inflammatory Mediators (e.g., Cyclooxygenase)

A primary mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. researchgate.net While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX isoforms, this can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach. researchgate.net

Research has focused on developing derivatives that selectively inhibit COX-2, the isoform predominantly expressed at sites of inflammation. researchgate.net Numerous N-acylhydrazone derivatives have been identified as potent and, in some cases, selective COX-2 inhibitors. researchgate.net Molecular docking studies suggest that these compounds can fit within the active site of the COX enzyme, with the N-acylhydrazone group often playing a critical role in binding. This inhibition reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. Some derivatives have even shown promise as dual COX/LOX (lipoxygenase) inhibitors, offering a broader spectrum of anti-inflammatory action.